7-Bromothieno[3,2-d]pyrimidin-2-amine
Description
7-Bromothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core with a bromine atom at position 7 and an amino group at position 2. The bromine substituent enhances electrophilicity and steric bulk, making it a key intermediate for synthesizing kinase inhibitors and anticancer agents .
Properties
Molecular Formula |
C6H4BrN3S |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
7-bromothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H,(H2,8,9,10) |
InChI Key |
LZLZYXOVUQZYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C(=CS2)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold is known for its versatility in drug design. The incorporation of bromine at the 7-position enhances the compound's biological activity, making it a valuable candidate in medicinal chemistry.
Anticancer Activity
Research has demonstrated that 7-bromothieno[3,2-d]pyrimidin-2-amine exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against leukemia L1210 cells and found that it induced apoptosis, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 | 5.0 | Induction of apoptosis |
| HeLa | 8.0 | Microtubule disruption |
| MCF7 | 6.5 | Apoptosis induction |
The structure-activity relationship (SAR) studies indicate that the presence of halogen atoms is crucial for enhancing the cytotoxic properties of thieno[3,2-d]pyrimidines .
Antimicrobial Activity
In addition to its anticancer properties, 7-bromothieno[3,2-d]pyrimidin-2-amine has shown promising antimicrobial activities against various pathogens.
In Vitro Studies
The compound was tested against several bacterial strains, revealing effective antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that 7-bromothieno[3,2-d]pyrimidin-2-amine could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
A notable case study investigated the anti-inflammatory effects of 7-bromothieno[3,2-d]pyrimidin-2-amine in a murine model. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with the compound.
"The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines" .
Comparative Cytotoxicity Analysis
In another comparative study with established chemotherapeutics like etoposide and camptothecin, the compound exhibited comparable efficacy against tumor cell lines while demonstrating lower toxicity towards normal cells.
"The selectivity index for the brominated thieno-pyrimidine derivative was significantly higher than that of conventional chemotherapeutics" .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance compared to chlorine, affecting binding pocket interactions in kinase targets .
- Ring Modifications: Replacing the thieno ring with pyrrolo (e.g., ) alters aromaticity and hydrogen-bonding capacity, influencing target selectivity .
- Solubility: Methoxy or morpholino substituents (e.g., ) enhance water solubility, critical for bioavailability .
SAR Insights :
- Amino Group Position: 2-Amino derivatives (vs. 4-amino) show improved binding to ATP pockets in kinases due to optimal hydrogen bonding .
- Substituent Effects: Bulky groups (e.g., morpholino in GNE 317) enhance target specificity but may reduce solubility unless balanced with polar moieties .
Preparation Methods
Gewald Reaction for Thiophene Intermediate Synthesis
The Gewald reaction employs 3-aminothiophene-2-carboxamide as a starting material, synthesized via condensation of ketones with cyanoacetamide in the presence of sulfur and a base such as morpholine. This step forms the thiophene ring, which is critical for subsequent pyrimidine annulation.
Cyclization to Thieno[3,2-d]pyrimidine
Cyclization of the thiophene intermediate is achieved using formamide under reflux conditions, yielding thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. For example, treatment of 3-aminothiophene-2-carboxamide with formamide at 120°C for 5 hours produces the bicyclic core in 81% yield.
Bromination at the 7-Position
Introducing bromine at the 7th position of the thieno[3,2-d]pyrimidine core is a pivotal step. Bromine (Br₂) in acetic acid at elevated temperatures (90–110°C) is commonly used.
Optimized Bromination Conditions
Comparative Bromination Data
| Condition | Temperature | Time (h) | Yield | Side Products |
|---|---|---|---|---|
| Br₂, AcOH (old) | 120°C | 24 | 75% | Di-brominated |
| Br₂, AcOH (optimized) | 90°C | 30 | 95% | <5% impurities |
Chlorination and Functional Group Interconversion
Chlorination of the 4-position oxygen is necessary to activate the pyrimidine ring for subsequent amination. Phosphorus oxychloride (POCl₃) with a catalytic agent is employed.
Chlorination Protocol
-
Reagent: POCl₃ (5 equivalents) with N,N-dimethylaminopyridine (DMAP)
-
Temperature: 150°C
-
Time: 2 hours (reduced from 5 hours to prevent decomposition)
Key Modification: Substituting N,N-dimethylaniline (DMA) with DMAP avoids emulsion formation, streamlining purification.
Amination at the 2-Position
The final step involves introducing the amine group at the 2-position via nucleophilic aromatic substitution (SNAr) .
Ammonia-Mediated Amination
Alternative Amine Sources
Primary amines (e.g., methylamine, aniline derivatives) can replace ammonia to generate substituted analogues, though these are outside the scope of this report.
Industrial-Scale Production Considerations
Scalable synthesis requires minimizing chromatography and leveraging cost-effective reagents. A patented route achieves this via:
Key Industrial Steps
Yield and Purity Metrics
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Gewald-Cyclization | 65% | 90% |
| Bromination | 93% | 98% |
| Chlorination | 85% | 97% |
| Amination | 80% | 95% |
Challenges and Optimization Strategies
Bromine Regioselectivity
Early methods faced di-bromination at positions 5 and 7. This was mitigated by:
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C, 12h | 75–85 | ≥95% |
| Amination | NH₃ (gas), EtOH, 100°C, 24h | 60–70 | ≥90% |
Q. Key Considerations :
- Use anhydrous solvents to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or LC-MS to optimize yields .
How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, pH, co-solvents). For example:
- NLRP3 inhibition assays () require primary macrophages and ATP-mediated inflammasome activation, while antiplasmodial assays () use Plasmodium falciparum cultures. Differences in membrane permeability or metabolic stability may explain varying efficacy.
Methodological Recommendations : - Standardize assay protocols (e.g., cell viability controls, consistent DMSO concentrations ≤0.1%).
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for pathway modulation) .
What advanced techniques confirm the structural and electronic properties of 7-bromothieno[3,2-d]pyrimidin-2-amine?
Answer:
- X-ray Crystallography : Resolves bond lengths and angles, critical for understanding hydrogen-bonding motifs (e.g., N–H⋯N interactions in pyrimidin-2-amine derivatives) .
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to correlate with reactivity or binding interactions .
- Solid-State NMR : Characterizes polymorphic forms, which impact solubility and bioavailability .
How can structure-activity relationships (SAR) guide the optimization of 7-bromothieno[3,2-d]pyrimidin-2-amine derivatives?
Answer:
SAR studies focus on:
Bromo Substituent : Replacement with electron-withdrawing groups (e.g., CF₃) enhances electrophilicity for nucleophilic attack .
Amino Group : Methylation or acetylation modulates hydrogen-bonding capacity and logP .
Q. Table 2: SAR Trends in Analogous Compounds
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| 7-Bromo (Parent) | None | NLRP3: 1.2 µM |
| 7-CF₃ | Bromo → CF₃ | NLRP3: 0.8 µM |
| 2-NHCH₃ | Methylated amine | Antiplasmodial: 3.5 µM |
Q. Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling or Buchwald-Hartwig amination .
- Use multivariate statistical analysis (e.g., PCA) to identify critical physicochemical parameters .
What strategies improve the metabolic stability and intestinal permeability of 7-bromothieno[3,2-d]pyrimidin-2-amine?
Answer:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- Permeability Enhancements :
How do crystallographic studies inform formulation strategies for this compound?
Answer:
- Polymorph Screening : Identify stable crystalline forms via solvent evaporation or cooling crystallization.
- Co-crystallization : Co-form with carboxylic acids (e.g., 1-phenylcyclopentane-1-carboxylic acid) to enhance solubility via heterosynthon formation .
Key Finding :
Co-crystals with carboxylic acids exhibit 3.5-fold higher aqueous solubility compared to the free base .
What in vivo models are appropriate for evaluating the therapeutic potential of this compound?
Answer:
- Gout Models : Intra-articular monosodium urate (MSU) crystal-induced inflammation in mice ().
- Anticancer Models : Xenograft tumors expressing kinase targets (e.g., PI3K, EGFR) .
Methodological Notes : - Administer via intraperitoneal injection (5–10 mg/kg) with pharmacokinetic sampling at 0, 1, 4, 8, 24h post-dose .
- Monitor toxicity via serum ALT/AST levels and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
